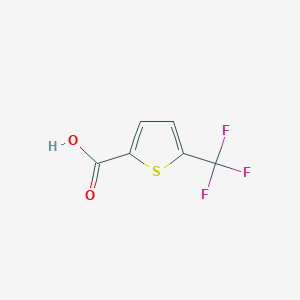

5-(Trifluoromethyl)thiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPNYGZXGMOELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365903 | |

| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128009-32-5 | |

| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Trifluoromethyl)thiophene-2-carboxylic acid CAS number and properties

An In-depth Technical Guide to 5-(Trifluoromethyl)thiophene-2-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its core properties, synthesis, reactivity, and applications, providing expert insights into its utility as a critical building block in modern chemistry.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

This compound (CAS No. 128009-32-5) is a substituted thiophene derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a thiophene ring—a bioisostere of a benzene ring—is strategically functionalized with a carboxylic acid at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.[1]

The incorporation of the -CF₃ group is a cornerstone of modern medicinal chemistry.[2] This highly electronegative and lipophilic moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The electron-withdrawing nature of the trifluoromethyl group also modulates the electronic properties of the thiophene ring, influencing its reactivity. Consequently, this compound serves as an invaluable building block in the development of novel pharmaceuticals, particularly in oncology and anti-inflammatory therapies, as well as in the creation of advanced materials and agrochemicals.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 128009-32-5 | [1][4][5] |

| Molecular Formula | C₆H₃F₃O₂S | [1][4][5] |

| Molecular Weight | 196.15 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 76-78 °C | [1] |

| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.96 ± 0.10 | [5] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(SC(=C1)C(F)(F)F)C(=O)O | [1][5] |

| InChI Key | MTPNYGZXGMOELX-UHFFFAOYSA-N | [1][5] |

Expert Insight: The predicted pKa of ~2.96 indicates a relatively strong carboxylic acid. This is a direct consequence of the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the carboxylate anion through inductive effects propagated through the thiophene ring. This enhanced acidity is a key feature influencing its reactivity, particularly in nucleophilic substitution reactions at the carboxyl group.

Synthesis Methodologies: Pathways to a Key Intermediate

Several synthetic routes to this compound have been established, each with distinct advantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Method 1: Lithiation and Carboxylation

A common and direct approach involves the functionalization of a pre-existing thiophene backbone. This method leverages the acidity of protons on the thiophene ring, which can be selectively removed by a strong base.

Protocol Detail: Synthesis via Lithiation and Trifluoromethylation

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve thiophene-2-carboxylic acid in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add two equivalents of lithium diisopropylamide (LDA) solution dropwise while maintaining the temperature at -78 °C. The use of two equivalents is critical: the first deprotonates the carboxylic acid, and the second deprotonates the C-5 position of the thiophene ring to form the 5-lithio derivative.[1]

-

Trifluoromethylation: After stirring for 1-2 hours, add an electrophilic trifluoromethylating agent (e.g., N-(Trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide or Umemoto's reagent). Allow the reaction to slowly warm to room temperature overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl to a pH of ~2.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality: The double deprotonation strategy is elegant and efficient. LDA is a strong, non-nucleophilic base, ideal for removing protons without attacking the carboxylate. The C-5 proton is the most acidic on the thiophene ring (after the carboxylic acid proton) due to the directing effect of the sulfur atom, ensuring regioselective lithiation.[1]

Method 2: Saponification of the Corresponding Ester

An alternative, often high-yielding route involves the hydrolysis of the methyl or ethyl ester precursor. This method is particularly useful if the ester is more readily synthesized or commercially available.

Protocol Detail: Saponification of Methyl Ester

-

Reaction Setup: To a solution of methyl 5-(trifluoromethyl)thiophene-2-carboxylate in a mixture of ethanol and water (e.g., 3:1), add an excess of sodium hydroxide (NaOH).

-

Hydrolysis: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until the product precipitates out as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Trustworthiness: This self-validating protocol relies on a classic and robust chemical transformation. The completion of the reaction is easily monitored, and the product often precipitates upon acidification in high purity, minimizing the need for extensive chromatographic purification.

Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a scaffold for building more complex molecules. The carboxylic acid moiety is a versatile handle for a variety of chemical transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most common application is in the formation of amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals.

Expert Insight: The trifluoromethyl group enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. However, direct condensation with an amine requires harsh conditions. Therefore, the use of coupling agents like HATU or EDC/HOBt is standard practice. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine under mild conditions to form the amide bond with high efficiency. This process is fundamental to constructing libraries of potential drug candidates for screening.[6]

Role as a Pharmacophore Component

The 5-(trifluoromethyl)thiophene-2-carboxamide moiety is found in numerous biologically active compounds. The trifluoromethyl group often serves to:

-

Increase Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[2]

-

Block Metabolic Oxidation: The C-F bond is exceptionally strong, preventing metabolic degradation at that position and thereby increasing the drug's half-life.[2]

-

Modulate Acidity/Basicity: The electron-withdrawing nature can influence the pKa of nearby functional groups, affecting receptor binding and solubility.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) was not found, data for structurally related compounds provides a strong basis for safe handling protocols.[7][8]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.[8]

-

Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[1] Recommended storage temperature is between 2-8 °C.[1]

-

Spill Response: In case of a spill, contain the spillage and collect it with a non-combustible absorbent material. Place in a suitable container for disposal.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a thiophene core, a reactive carboxylic acid handle, and a property-modulating trifluoromethyl group makes it an indispensable building block in the pursuit of novel therapeutics and advanced materials. A firm grasp of its properties, synthesis, and reactivity empowers researchers to leverage its full potential in their scientific endeavors.

References

- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 128009-32-5 | this compound - Moldb [moldb.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. interchim.com [interchim.com]

- 9. fishersci.com [fishersci.com]

5-(Trifluoromethyl)thiophene-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 5-(Trifluoromethyl)thiophene-2-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical synthesis. We will explore its fundamental molecular and physicochemical properties, delve into established synthetic methodologies with mechanistic insights, and discuss its strategic applications, particularly within the realm of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated heterocycles to design next-generation molecules.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a five-membered thiophene ring substituted with a carboxylic acid group at the 2-position and a highly electronegative trifluoromethyl (-CF₃) group at the 5-position.[1] This substitution pattern imparts unique chemical characteristics that are highly sought after in pharmaceutical and materials science research.

The presence of the trifluoromethyl group is particularly significant. It enhances the compound's chemical stability, lipophilicity, and metabolic resistance, properties that can be conferred to larger molecules synthesized from it.[1][2] These attributes are critical in drug development for improving a candidate's pharmacokinetic profile.[2]

A summary of its key quantitative data is presented below:

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃O₂S | [1][3][4][5] |

| Molecular Weight | 196.15 g/mol | [1][3][5] |

| CAS Number | 128009-32-5 | [1][3][4] |

| Melting Point | 76-78 °C | [1] |

| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [1] |

| pKa | 2.96 ± 0.10 (Predicted) | [4] |

| Appearance | Solid | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Route A: Direct Carboxylation of 5-(Trifluoromethyl)thiophene

A common and direct method involves the carboxylation of 5-(Trifluoromethyl)thiophene.[1] This is typically achieved by first generating a highly reactive organometallic intermediate. Deprotonation of the thiophene ring at the 2-position using a strong base like lithium diisopropylamide (LDA) creates a lithiated species. This nucleophilic intermediate readily attacks carbon dioxide (CO₂) to form the corresponding carboxylate, which is then protonated upon acidic workup to yield the final product.

-

Expertise & Experience: The use of LDA is critical as it is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton on the thiophene ring (at C2), preventing side reactions. The reaction must be conducted under anhydrous conditions and at low temperatures to ensure the stability of the lithiated intermediate.

Route B: Saponification of a Precursor Ester

An alternative pathway involves the hydrolytic cleavage, or saponification, of a pre-formed ester, such as methyl 5-(trifluoromethyl)thiophene-2-carboxylate.[1] This method is advantageous as it often proceeds with high yields and avoids the use of sensitive organometallic intermediates.[1] The ester is typically refluxed with a base like sodium hydroxide (NaOH) in a mixture of ethanol and water, followed by acidification to furnish the carboxylic acid quantitatively.[1]

-

Trustworthiness: This two-step approach (ester formation followed by hydrolysis) provides a robust and scalable method. The purity of the final product is generally high, as the reaction conditions are well-controlled and side products are minimal.

Below is a workflow diagram illustrating the direct carboxylation approach.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a valuable building block for synthesizing more complex molecules with potential biological activity.[1] Its utility stems from the combined presence of the reactive carboxylic acid handle and the property-enhancing trifluoromethyl group.

-

Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel drug candidates. For instance, it can be coupled with amines to form amides, a core structural motif in many pharmaceuticals.

-

Impact of the Trifluoromethyl Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to modulate a drug's properties.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like Cytochrome P450s. This can increase the drug's half-life in the body.[2]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the thiophene ring and influence how the molecule interacts with its biological target, potentially leading to stronger binding and higher potency.[2]

-

This compound and its derivatives have been explored for various therapeutic areas, including anti-inflammatory and anti-cancer applications, due to these favorable properties.[1][6]

Experimental Protocol: Synthesis via Saponification

This protocol details the synthesis of this compound from its corresponding methyl ester.

Objective: To hydrolyze methyl 5-(trifluoromethyl)thiophene-2-carboxylate to yield the target carboxylic acid.

Materials:

-

Methyl 5-(trifluoromethyl)thiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and extraction

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(trifluoromethyl)thiophene-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

-

Addition of Base: Add sodium hydroxide (1.5 eq) to the solution. The mixture will become basic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected spectroscopic data should align with literature values, and the melting point should be sharp and within the expected range (76-78 °C).[1]

Conclusion

This compound is a pivotal reagent in contemporary organic and medicinal chemistry. Its unique structure, combining a versatile carboxylic acid functional group with the powerful electronic and steric effects of a trifluoromethyl group, makes it an invaluable precursor for the synthesis of advanced materials and pharmacologically active compounds. The synthetic routes are well-established and robust, ensuring its accessibility for research and development endeavors. A thorough understanding of its properties and reactivity is essential for scientists aiming to leverage the benefits of fluorination in molecular design.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Trifluoromethyl)thiophene-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules to predict the chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of fluorinated heterocyclic compounds. We will delve into the theoretical underpinnings of the expected spectral features, present a standard protocol for sample analysis, and provide a detailed interpretation of the predicted spectra, complete with data tables and visual diagrams.

Introduction: The Structural Significance of a Fluorinated Thiophene

This compound is a heterocyclic organic compound that incorporates a thiophene ring, a carboxylic acid group, and a trifluoromethyl group. Thiophene derivatives are prevalent scaffolds in medicinal chemistry, and the addition of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the precise and unambiguous structural characterization of such molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of a molecule's constitution and purity. This guide will provide a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, based on established principles of NMR spectroscopy and data from similar compounds.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound, with the IUPAC numbering convention, is shown below.

Caption: Molecular structure of this compound.

The thiophene ring is an aromatic system, and the chemical shifts of its protons and carbons are influenced by the electronic effects of the substituents. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing. This will generally lead to a deshielding of the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted thiophene.

Experimental Protocol for NMR Data Acquisition

For the reliable acquisition of ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

The spectrometer should be properly tuned and shimmed for the specific sample and solvent.

3.3. ¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).

3.4. ¹³C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

The following diagram illustrates the general workflow for NMR analysis.

Caption: General workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct signals: two doublets in the aromatic region corresponding to the thiophene protons, and a broad singlet for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~13.5 | Broad Singlet | - | 1H, -COOH |

| ~7.8 | Doublet | ~4.0 | 1H, H-3 |

| ~7.5 | Doublet | ~4.0 | 1H, H-4 |

4.1. Analysis of Aromatic Protons (H-3 and H-4) The two protons on the thiophene ring, H-3 and H-4, are expected to appear as two distinct doublets due to coupling to each other. The typical coupling constant between vicinal protons on a thiophene ring is in the range of 3-5 Hz. The electron-withdrawing nature of the adjacent carboxylic acid and trifluoromethyl groups will deshield these protons, causing them to resonate at a relatively low field.

4.2. Carboxylic Acid Proton The proton of the carboxylic acid group is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet at a very low field, typically above 12 ppm.

Predicted ¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule. A key feature will be the coupling between the carbon atoms and the fluorine atoms of the -CF₃ group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Assignment |

| ~162 | Singlet | - | C=O |

| ~145 | Quartet | ~40 | C-5 |

| ~135 | Singlet | - | C-2 |

| ~132 | Singlet | - | C-3 |

| ~128 | Singlet | - | C-4 |

| ~121 | Quartet | ~270 | -CF₃ |

5.1. Thiophene Ring Carbons The carbons of the thiophene ring are expected to resonate in the aromatic region of the spectrum. C-5, being directly attached to the highly electronegative -CF₃ group, is predicted to be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms. The coupling constant for this interaction is expected to be large, around 40 Hz. C-2, attached to the carboxylic acid group, will also be deshielded.

5.2. Carboxylic Acid Carbon The carbonyl carbon of the carboxylic acid group will appear at a low field, typically around 162 ppm.

5.3. Trifluoromethyl Carbon The carbon of the trifluoromethyl group will be observed as a quartet due to the one-bond coupling to the three fluorine atoms. This C-F coupling constant is typically very large, in the order of 270 Hz.

Conclusion

This technical guide has provided a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted spectra are based on established principles of NMR spectroscopy and data from structurally related compounds. The key expected features include two doublets in the ¹H NMR spectrum for the thiophene protons and a broad singlet for the carboxylic acid proton. The ¹³C NMR spectrum is predicted to be characterized by quartets for the C-5 and -CF₃ carbons due to C-F coupling. This guide serves as a valuable resource for the identification and structural verification of this important fluorinated heterocyclic compound. It is important to note that the presented spectral data are predicted and experimental verification is recommended for definitive structural confirmation.

References

A Technical Guide to the Mass Spectrometry of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth technical analysis of the expected mass spectrometric behavior of 5-(Trifluoromethyl)thiophene-2-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its ionization and fragmentation patterns is crucial for its accurate identification and characterization. This document synthesizes established principles of mass spectrometry with data from related compounds to present a predictive yet authoritative overview.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound incorporating a thiophene ring, a carboxylic acid functional group, and a trifluoromethyl substituent. This unique combination of moieties imparts specific chemical and physical properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, we can confirm its molecular weight and deduce its structural features. This guide will explore the anticipated fragmentation pathways of this compound under common ionization techniques, providing a framework for the interpretation of its mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Formula: C₆H₃F₃O₂S Molecular Weight: 196.15 g/mol

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This provides a detailed fragmentation fingerprint that is highly useful for structural confirmation.

Expected Key Fragmentation Pathways under EI:

The fragmentation of this compound under EI is expected to be initiated by the ionization of the molecule to form a molecular ion (M⁺˙) at m/z 196. The subsequent fragmentation will likely proceed through several key pathways, driven by the stability of the resulting fragment ions.

-

Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a neutral radical (•COOH) or through sequential loss of •OH and CO.[2]

-

[M - OH]⁺: Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion would result in a fragment at m/z 179 .

-

[M - COOH]⁺: Loss of the entire carboxyl group (•COOH, 45 Da) would lead to a fragment at m/z 151 . This fragment represents the 5-(trifluoromethyl)thiophene cation.

-

-

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can also occur, particularly in aromatic carboxylic acids, leading to a fragment at m/z 152 .

-

Fragmentation of the Thiophene Ring: The thiophene ring itself can undergo fragmentation. Cleavage of the C-S bonds and subsequent rearrangements can lead to smaller, stable fragments.

-

Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group will influence the charge distribution in the molecular ion and its fragments, potentially favoring certain fragmentation pathways. The loss of a fluorine atom (•F, 19 Da) or the entire trifluoromethyl radical (•CF₃, 69 Da) from various fragments is also possible, though typically less favorable than cleavages at the carboxylic acid group. For instance, the fragment at m/z 151 could potentially lose a CF₂ group to form an ion at m/z 101.

Predicted Major Fragments in EI-MS:

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 196 | [C₆H₃F₃O₂S]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 179 | [C₆H₂F₃OS]⁺ | [M - •OH]⁺ |

| 151 | [C₅H₂F₃S]⁺ | [M - •COOH]⁺ |

| 127 | [C₅H₂F₂S]⁺ | [M - •COOH - F]⁺ |

| 111 | [C₄H₂S]⁺˙ | Fragmentation of the thiophene ring |

| 69 | [CF₃]⁺ | Cleavage of the C-CF₃ bond |

Diagram of Predicted EI Fragmentation Pathway:

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation.[3][4] This is particularly useful for determining the molecular weight of the analyte.

Positive Ion Mode ESI ([M+H]⁺):

In positive ion mode, this compound is expected to be protonated, likely on the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion at m/z 197 . Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation. The primary fragmentation would likely be the loss of water (H₂O, 18 Da) to yield a fragment at m/z 179 , or the loss of formic acid (HCOOH, 46 Da) to give a fragment at m/z 151 .

Negative Ion Mode ESI ([M-H]⁻):

Due to the acidic nature of the carboxylic acid group, negative ion mode ESI is expected to be highly sensitive for this compound. The deprotonated molecule, [M-H]⁻, will be observed at m/z 195 . Fragmentation of this ion via CID would likely involve the loss of carbon dioxide (CO₂, 44 Da), a common fragmentation for deprotonated carboxylic acids, resulting in a fragment at m/z 151 .

Diagram of Predicted ESI-MS/MS Fragmentation Pathways:

Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: For ESI-MS, a high-purity solvent such as methanol, acetonitrile, or a mixture of these with water is recommended.[5] For direct infusion, a concentration of 1-10 µg/mL is typically sufficient. For LC-MS, the mobile phase composition should be considered.

-

Additives: In positive ion mode ESI, the addition of a small amount of formic acid (0.1%) to the sample solution can enhance protonation.[5] In negative ion mode, a small amount of a weak base like ammonium acetate may be used if necessary, although the inherent acidity of the analyte should provide good signal.

Instrumentation and Parameters

For EI-MS (typically coupled with Gas Chromatography - GC-MS):

A standard GC-MS system with an EI source is suitable.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is appropriate for separating the analyte, which may require derivatization (e.g., methylation of the carboxylic acid) to improve volatility.

-

Inlet Temperature: 250-280 °C.

-

Ion Source Temperature: 200-230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

For ESI-MS (typically coupled with Liquid Chromatography - LC-MS):

An LC-MS system equipped with an ESI source is ideal.

-

LC Column: A C18 reversed-phase column is a good starting point for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive mode) or a suitable buffer for negative mode.

-

ESI Source Parameters:

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂) Flow: Adjusted for a stable spray.

-

Drying Gas (N₂) Flow and Temperature: Optimized to ensure efficient desolvation without thermal degradation (e.g., 8-12 L/min, 300-350 °C).

-

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument will provide accurate mass measurements, aiding in formula confirmation.

Workflow for LC-ESI-MS Analysis:

Caption: A typical workflow for the analysis of this compound by LC-ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of this compound. By understanding the fundamental fragmentation patterns of the thiophene-2-carboxylic acid core and the influence of the trifluoromethyl substituent, researchers can confidently interpret experimental mass spectra of this compound. The provided experimental protocols offer a solid starting point for obtaining high-quality data. As with any analytical endeavor, empirical data is the ultimate arbiter, and the predictions herein should be used to guide and confirm experimental findings.

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-(Trifluoromethyl)thiophene-2-carboxylic acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract

5-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical and materials science research. Its utility in synthesis and formulation is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles and an analysis of its constituent functional groups. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

This compound (CAS: 128009-32-5) merges three key chemical motifs: a thiophene ring, a carboxylic acid group, and a trifluoromethyl group. This combination imparts a unique set of physicochemical properties that are leveraged in drug discovery and the development of advanced materials.[1] The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies.[2] Understanding and quantifying the solubility of this compound in a range of organic solvents is therefore a foundational step in its application.

This guide will first deconstruct the molecule to predict its solubility behavior and then provide robust methodologies for its empirical determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is a function of its intermolecular interactions with the solvent. By examining the structure of this compound, we can predict its behavior. The molecule's key properties include:

-

Molecular Formula: C₆H₃F₃O₂S[3]

-

Molecular Weight: 196.15 g/mol [3]

-

Melting Point: 76-78 °C[3]

-

Predicted pKa: 2.96 ± 0.10[4]

The molecule can be analyzed by its three primary components:

-

Thiophene Ring: As a nonpolar aromatic heterocycle, the thiophene core contributes to the molecule's solubility in nonpolar organic solvents such as toluene, benzene, and ethers.[5][6] Thiophene itself is insoluble in water but soluble in most common organic solvents.[7]

-

Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature (predicted pKa ≈ 2.96) is significant; the strong electron-withdrawing effect of the adjacent trifluoromethyl group makes it a stronger acid than unsubstituted thiophene-2-carboxylic acid.[8][9] This acidity dictates high solubility in basic aqueous solutions (e.g., 5% NaOH or NaHCO₃) via salt formation.[10][11]

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful modulator of physicochemical properties. It is highly lipophilic and electron-withdrawing.[8] The increased lipophilicity generally enhances solubility in non-polar environments and lipid-based media.[12] Its presence is a well-established strategy in drug design to improve membrane permeability.[12]

Synthesis of Predictions:

Based on this analysis, a qualitative solubility profile can be predicted. The molecule possesses both polar (carboxylic acid) and nonpolar (thiophene, -CF₃) characteristics, suggesting a broad, but nuanced, solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | The nonpolar thiophene ring and lipophilic -CF₃ group will drive dissolution.[5][8] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Soluble | The carboxylic acid can interact via dipole-dipole forces, while the thiophene core interacts well with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with the alcohol solvents. |

| Highly Polar | DMSO, DMF | Highly Soluble | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |

| Aqueous (Acidic/Neutral) | Water, pH < 7 | Insoluble to Sparingly Soluble | The overall lipophilicity of the molecule will likely dominate over the polarity of the carboxylic acid group.[6] |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Highly Soluble | The acidic proton will be abstracted to form a highly polar and water-soluble carboxylate salt.[10][11] |

Experimental Protocol I: Qualitative Solubility Classification

For initial screening and solvent system selection in chromatography or reaction chemistry, a rapid qualitative assessment is invaluable. This protocol provides a systematic approach to classify the compound's solubility.[10][13]

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the test solvent in three 0.25 mL portions.

-

Agitation: After each addition, vigorously agitate the test tube for at least 30 seconds.

-

Observation: Visually inspect for the complete dissolution of the solid.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution occurs.

-

-

Workflow: Follow the systematic workflow outlined in the diagram below to efficiently classify the compound and gain insight into its acid-base properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Trifluoromethyl Group's Profound Electronic Influence on the Thiophene Ring: A Technical Guide

Abstract

The introduction of a trifluoromethyl (CF₃) group onto a thiophene ring is a cornerstone strategy in modern medicinal and materials chemistry. This guide provides an in-depth analysis of the fundamental electronic consequences of this substitution. We will dissect the potent electron-withdrawing nature of the CF₃ group, quantify its impact on the thiophene ring's aromaticity and electron density, and explore the resulting modulation of critical physicochemical properties. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethylated thiophenes in molecular design.

Introduction: The Strategic Value of Trifluoromethylated Thiophenes

Thiophene is a privileged five-membered heterocyclic scaffold, integral to numerous FDA-approved drugs due to its unique structural and electronic properties.[1] It often serves as a bioisostere for phenyl rings, enhancing drug-receptor interactions and improving metabolic stability.[1] The trifluoromethyl (CF₃) group, for its part, is one of the most impactful substituents in medicinal chemistry.[2][3] Its incorporation is a well-established strategy for enhancing lipophilicity, blocking metabolic oxidation, and modulating the acidity of adjacent functional groups.[4][5]

When combined, the trifluoromethylated thiophene motif offers a powerful tool for fine-tuning molecular properties. The potent electronic perturbations induced by the CF₃ group drastically alter the inherent chemical nature of the thiophene ring, creating opportunities for novel molecular designs with enhanced performance in pharmaceuticals, agrochemicals, and organic electronics.[4][6]

The Trifluoromethyl Group: An Unrivaled Electronic Modulator

The profound influence of the CF₃ group stems from the high electronegativity of its three fluorine atoms, leading to a powerful electron-withdrawing effect. This is primarily an inductive effect (-I), where electron density is pulled away from the attached ring system through the sigma bond.[7][8]

Quantifying Electron-Withdrawing Strength: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9][10] The CF₃ group exhibits strongly positive Hammett constants, confirming its potent electron-withdrawing nature.

| Hammett Constant | Value for CF₃ Group | Interpretation |

| σm (meta) | +0.43 | Strong inductive electron withdrawal. |

| σp (para) | +0.54 | Strong inductive and weak resonance withdrawal. |

| σp+ (para, for carbocation stabilization) | +0.612 | Very strong destabilization of adjacent positive charge.[8] |

Table 1: Selected Hammett constants for the trifluoromethyl group. Values are indicative and can vary slightly with the measurement system.[10][11]

This strong electron-withdrawing capability is a key reason why introducing a CF₃ group can deactivate an aromatic ring towards certain reactions while enhancing metabolic stability.[2]

Electronic Consequences of Trifluoromethylating the Thiophene Ring

The unsubstituted thiophene ring is an electron-rich aromatic system. The lone pair of electrons on the sulfur atom participates in the aromatic sextet, making the ring susceptible to electrophilic attack, typically at the 2- and 5-positions.[1][12] The introduction of a CF₃ group fundamentally alters this electronic landscape.

Redistribution of Electron Density

The CF₃ group acts as an "electron sink," pulling electron density from the thiophene ring. This significantly reduces the electron-rich character of the heterocycle. The effect is most pronounced at the carbon atom directly attached to the CF₃ group and influences the entire ring system through the π-orbitals.

Figure 1: Inductive electron withdrawal by the CF₃ group from the thiophene ring.

This depletion of electron density has profound effects on the molecule's reactivity and physicochemical properties.

Modulation of Physicochemical Properties

The electronic alterations induced by the CF₃ group translate directly into tangible changes in key molecular properties crucial for drug design and materials science.

Acidity (pKa)

The strong electron-withdrawing nature of the CF₃ group stabilizes the conjugate base formed upon deprotonation of a C-H bond on the thiophene ring. This results in a significant increase in the acidity (a decrease in the pKa) of the ring protons. This effect is particularly useful in directing metalation reactions for further functionalization.

Lipophilicity (logP)

Fluorine is the most electronegative element, yet it is also highly lipophilic. The introduction of a CF₃ group almost invariably increases the lipophilicity (logP) of a molecule.[4] This property is critical for enhancing membrane permeability and bioavailability, which are key factors in drug efficacy.[5]

Metabolic Stability

A primary goal in drug development is to prevent rapid metabolic breakdown. The CF₃ group enhances metabolic stability in two main ways:

-

Steric Shielding: It can physically block access of metabolic enzymes (like Cytochrome P450s) to nearby sites.

-

Electronic Deactivation: By withdrawing electron density, the CF₃ group makes the thiophene ring less susceptible to oxidative metabolism, which is often the first step in drug clearance.[2][13][14]

Altered Chemical Reactivity

The electronic perturbation caused by the CF₃ group dramatically alters the reactivity of the thiophene ring.

Deactivation towards Electrophilic Aromatic Substitution (SEAr)

Unsubstituted thiophene readily undergoes electrophilic substitution reactions like nitration and halogenation.[12] However, the electron-poor nature of the trifluoromethylated thiophene ring makes it significantly less reactive towards electrophiles. The reaction, if it occurs, requires harsher conditions, and the incoming electrophile is directed away from the CF₃-bearing position.[15]

Activation towards Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron deficiency created by the CF₃ group makes the ring susceptible to attack by nucleophiles. This is particularly true if a leaving group (e.g., a halogen) is also present on the ring. The CF₃ group stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating nucleophilic aromatic substitution—a reaction that is very difficult on an electron-rich ring like unsubstituted thiophene.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)thiophene-2-carboxylic acid

Foreword: The Molecular Significance in Modern Drug Discovery

5-(Trifluoromethyl)thiophene-2-carboxylic acid (C₆H₃F₃O₂S) stands as a molecule of significant interest to the pharmaceutical and materials science sectors.[1][2] Its structural architecture, featuring a thiophene ring, a carboxylic acid, and a trifluoromethyl (CF₃) group, offers a compelling trifecta of properties. The thiophene moiety is a well-established bioisostere for benzene rings, often improving pharmacokinetic profiles.[3] The carboxylic acid group provides a key handle for synthetic modifications and interactions with biological targets.[1] Crucially, the CF₃ group is a powerful modulator of a molecule's physicochemical properties; it can enhance metabolic stability, increase lipophilicity, and alter binding affinities, making it a prized substituent in modern medicinal chemistry.[4]

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We move beyond mere data reporting, focusing instead on the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted framework for their own analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach examining ¹H, ¹³C, and ¹⁹F is not just beneficial, but essential for unambiguous characterization.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is fundamental to acquiring high-quality data.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and its acidic proton signal remains sharp and observable.[5] Chloroform-d (CDCl₃) can also be used, though the acidic proton may be broader or exchange more readily.[6]

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0.00 ppm), though spectra are often referenced externally or to a secondary standard.[7][8]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for resolving coupling constants.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides a direct count and connectivity map of the hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet typically in the range of δ 10-13 ppm. Its downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and intermolecular hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange, providing definitive confirmation.

-

Thiophene Ring Protons (H-3 and H-4): The thiophene ring possesses two aromatic protons. The electron-withdrawing nature of both the carboxylic acid at C2 and the CF₃ group at C5 deshields these protons, shifting them downfield.

-

H-3: This proton is adjacent to the carboxylic acid group. It appears as a doublet.

-

H-4: This proton is adjacent to the CF₃ group. It also appears as a doublet.

-

Coupling: These two protons are coupled to each other, resulting in a characteristic doublet-of-doublets pattern. The coupling constant (³JHH) is typically around 4.0 Hz, which is standard for protons on a thiophene ring.

-

Table 1: Summary of Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | - | D₂O exchangeable. Position is solvent and concentration dependent. |

| H-3 | ~7.8 - 8.1 | Doublet | ~4.0 | Coupled to H-4. |

| H-4 | ~7.6 - 7.9 | Doublet | ~4.0 | Coupled to H-3. May show small long-range coupling to CF₃. |

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds.[9][10][11]

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent and will appear as a sharp singlet in the proton-decoupled spectrum. The chemical shift for a CF₃ group on an aromatic ring like thiophene is typically observed in the range of δ -55 to -65 ppm relative to CFCl₃.[6][12] The absence of coupling in the ¹⁹F spectrum confirms the presence of a CF₃ group, as opposed to a CF₂H or CFH₂ moiety.

Table 2: Summary of Expected ¹⁹F NMR Data

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CF₃ | -55.0 to -65.0 | Singlet | Referenced to CFCl₃ (δ = 0.0 ppm). A single peak confirms the three F atoms are equivalent. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon framework and is particularly powerful in this case due to carbon-fluorine coupling.

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and appears downfield, typically between δ 160-170 ppm.[13]

-

Thiophene Ring Carbons (C2, C3, C4, C5):

-

C2 & C5: These carbons, directly attached to the sulfur atom and a substituent, will have distinct chemical shifts. C2, bearing the carboxylic acid, and C5, bearing the CF₃ group, will be significantly affected by their respective substituents.

-

C3 & C4: These are the protonated carbons of the thiophene ring. Their shifts will also be influenced by the strongly electron-withdrawing substituents.

-

-

Trifluoromethyl Carbon (-CF₃): This carbon's signal is split into a quartet due to one-bond coupling (¹JCF) with the three attached fluorine atoms. The coupling constant is large, typically around 270 Hz.[6] This distinct quartet is an unmistakable indicator of a CF₃ group.

-

Long-Range C-F Coupling: The influence of the CF₃ group extends beyond the carbon it is attached to. The other thiophene carbons (C2, C3, C4) will exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), causing their signals to appear as quartets or complex multiplets with smaller J-values (typically 3-40 Hz).[6] This provides definitive evidence of the CF₃ group's position on the ring.

Table 3: Summary of Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 160 - 170 | Singlet or narrow multiplet | - | |

| C5-CF₃ | 135 - 145 | Quartet | ³JCF ≈ 40 Hz | Carbon attached to the CF₃ group. |

| C2-COOH | 130 - 140 | Quartet | ³JCF ≈ 4 Hz | Carbon attached to the COOH group. |

| -C F₃ | 120 - 125 | Quartet | ¹JCF ≈ 270 Hz | The large coupling constant is characteristic. |

| C3 or C4 | 125 - 135 | Doublet (from C-H) | - | May show additional splitting from long-range C-F coupling. |

| C4 or C3 | 125 - 135 | Doublet (from C-H) | - | May show additional splitting from long-range C-F coupling. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

Experimental Protocol: IR Sample Preparation

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring only a small amount of solid sample placed directly on the crystal. Alternatively, the traditional KBr pellet method can be used.

-

Data Acquisition: Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum is dominated by absorptions from the carboxylic acid and the trifluoromethyl group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[14] This broadness is due to the strong hydrogen bonding network.

-

C=O Stretch: A strong, sharp absorption band appears around 1690-1720 cm⁻¹.[15] Its position within this range confirms it is a carboxylic acid carbonyl, likely conjugated with the aromatic thiophene ring.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to multiple very strong and intense absorption bands in the "fingerprint" region, typically between 1350 and 1100 cm⁻¹.[6] The intensity of these bands is a key diagnostic feature for fluorinated compounds.

-

Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations for the thiophene ring are expected in the 1600-1450 cm⁻¹ region.[16]

Table 4: Key Diagnostic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of H-bonded dimer.[14] |

| C=O (Carboxylic Acid) | 1690 - 1720 | Strong, Sharp | Conjugated with the thiophene ring.[15] |

| C-F (CF₃ Group) | 1100 - 1350 | Very Strong | Multiple intense bands are expected. |

| Aromatic C-H | 3050 - 3150 | Medium to Weak | Stretching vibration. |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | Thiophene ring stretching.[16] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula.

Experimental Protocol: MS Analysis

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for this acidic compound and is typically run in negative ion mode ([M-H]⁻). Electron Ionization (EI) can also be used, which would show the molecular ion ([M]⁺•).

-

Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for accurate mass measurement to confirm the elemental composition.

Interpretation of the Mass Spectrum

-

Molecular Ion: The compound has a molecular weight of 196.15 g/mol .[1][17] In HRMS, the expected exact mass for C₆H₃F₃O₂S would be calculated and compared to the measured value (typically within 5 ppm error).

-

EI (M⁺•): A peak at m/z ≈ 196.

-

ESI Negative ([M-H]⁻): A peak at m/z ≈ 195.

-

-

Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern. The M+2 peak (from the ³⁴S isotope) will have an abundance of approximately 4.4% relative to the monoisotopic peak.

-

Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group or parts of it.

-

Loss of •OH (m/z 17): From the molecular ion, leading to a fragment at m/z ≈ 179.

-

Loss of •COOH (m/z 45): Leading to a fragment at m/z ≈ 151.

-

Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids.

-

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the thiophene ring.

Experimental Protocol: UV-Vis Analysis

-

Solvent: Use a UV-transparent solvent such as methanol, ethanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound.[18]

-

Data Acquisition: Scan the solution in a quartz cuvette from approximately 200 to 400 nm.

Interpretation of the UV-Vis Spectrum

The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the aromatic thiophene ring.[18][19] The presence of both the electron-donating sulfur atom and the electron-withdrawing COOH and CF₃ groups will influence the position of the absorption maximum (λ_max). Typically, substituted thiophenes show strong absorptions in the 250-300 nm range.

Integrated Spectroscopic Workflow

The synergy of these techniques provides an unassailable structural confirmation. The following workflow illustrates the logical process of characterization.

References

- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. nbinno.com [nbinno.com]

- 5. 5-(trifluoroMethyl)-2-Thiophenecarboxylic acid(128009-32-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. collectionscanada.ca [collectionscanada.ca]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. iosrjournals.org [iosrjournals.org]

- 17. Page loading... [wap.guidechem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Guide to the Stability and Storage of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability, storage, and handling of 5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 128009-32-5). As a critical building block in pharmaceutical synthesis and material science, understanding its chemical behavior is paramount to ensuring experimental reproducibility, product integrity, and safety.[1][2] This guide moves beyond standard safety data sheet (SDS) recommendations to explain the underlying chemical principles and provide robust protocols for maintaining the compound's quality.

Core Physicochemical & Structural Characteristics

This compound is an organofluorine compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a highly electronegative trifluoromethyl group at the 5-position.[1] This unique substitution pattern dictates its chemical properties and reactivity.

The presence of the trifluoromethyl (-CF₃) group is a key structural feature. It is a strong electron-withdrawing group, which significantly influences the electronic properties of the thiophene ring and the acidity of the carboxylic acid proton. This modification is often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 128009-32-5 | [1][3] |

| Molecular Formula | C₆H₃F₃O₂S | [1][3] |

| Molecular Weight | 196.15 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 76-78°C | [1] |

| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| pKa | 2.96 ± 0.10 (Predicted) |[3] |

Chemical Stability and Potential Degradation Pathways

The compound is generally stable under standard laboratory conditions.[4][5] The enhanced chemical stability is largely attributed to the robust aromatic thiophene ring and the strong carbon-fluorine bonds of the trifluoromethyl group.[1][2] However, like any complex organic molecule, it is susceptible to degradation under specific stress conditions. Understanding these potential pathways is crucial for predicting incompatibilities and designing long-term stability studies.

Key Factors Influencing Stability:

-

Temperature: While stable at recommended storage temperatures, elevated temperatures can promote degradation. The most probable thermal degradation pathway is decarboxylation, a common reaction for carboxylic acids, although the stability of the aromatic ring makes this less likely than for aliphatic counterparts. Conditions to avoid include excessive heat and open flames.[4][6]

-

pH and Hydrolysis: The carboxylic acid functionality makes the compound's solubility and stability pH-dependent. In strongly basic conditions, it will exist as the carboxylate salt. While generally stable, extreme pH conditions, especially when combined with high temperatures, could potentially lead to ring-opening or other hydrolytic degradation, though this is not a primary concern under normal handling.

-

Oxidation: Strong oxidizing agents are a primary incompatibility to avoid.[4][5] The electron-rich thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, or even complete ring cleavage under aggressive conditions.

-

Light: Photodegradation is a potential risk for many aromatic compounds. It is recommended to store the material in a dark place to prevent photolytically induced reactions.[1]

-

Biological Degradation: While the trifluoromethyl group generally confers high resistance to metabolic degradation, studies on related compounds like thiophene-2-carboxylate show that microbial degradation is possible.[7][8] This pathway typically involves enzymatic processes that hydroxylate and open the thiophene ring.[7] This is primarily a concern for environmental fate, but it underscores the potential for enzymatic degradation if the compound is exposed to biological matrices without proper controls.

Caption: Potential degradation pathways under stress conditions.

Validated Storage and Handling Protocols

Adherence to validated storage and handling protocols is a self-validating system to ensure the compound's integrity from receipt to use. Deviations can introduce impurities that compromise experimental outcomes.

Storage Conditions

The primary objective of storage is to mitigate the impact of the environmental factors discussed above. The consensus from supplier data indicates a clear set of optimal conditions.[1][4][9][10]

Table 2: Recommended Storage Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves long-term stability.[1][10] |

| Atmosphere | Sealed in dry conditions / Tightly closed container | Prevents moisture absorption and potential hydrolysis. Protects from atmospheric contaminants.[1][4][9] |

| Light | Store in a dark place / Use amber vials | Protects against photolytic degradation.[1] |

| Inert Gas | Recommended for long-term storage (>1 year) | For highly sensitive applications, storing under an inert atmosphere (e.g., Argon, Nitrogen) can displace oxygen and moisture, offering maximum protection. |

Safe Handling Workflow

Proper handling is critical for both user safety and compound purity. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][9][11]

Caption: Recommended workflow for safe handling and use.

Causality Behind Key Handling Steps:

-

Equilibration (Step 1): Allowing the sealed container to warm to room temperature before opening is crucial. Opening a cold container causes atmospheric moisture to condense on the cold solid, compromising its integrity.

-

Ventilation (Step 3): Use of a fume hood or other well-ventilated space is mandated by the compound's potential to cause respiratory irritation and to avoid inhalation of fine dust particles.[4][9]

-

Prompt Weighing and Resealing (Steps 4 & 5): Minimizing the time the container is open reduces exposure to atmospheric moisture and oxygen.

Experimental Protocol: Forced Degradation Study

To empirically validate the stability profile of a specific lot of this compound, a forced degradation study is the authoritative method. This protocol exposes the compound to exaggerated stress conditions to identify likely degradation products and sensitive parameters.

Objective

To assess the stability of the compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

Formic Acid or Trifluoroacetic Acid (TFA)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV/PDA detector

-

Calibrated pH meter

-

Forced degradation chamber (for temperature and photostability)

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN) to prepare a stock solution of approximately 1 mg/mL.

-

-

Application of Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

-

Acid Hydrolysis: Add 1M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Add 1M NaOH. Keep at 60°C for 24 hours. Neutralize with 1M HCl before analysis.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution vial in a stability chamber at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²). Wrap a control vial in aluminum foil and place it in the same chamber.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench the reaction if necessary (e.g., neutralize acid/base).

-

Dilute the sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

-

Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/ACN with 0.1% formic acid). Monitor at a relevant wavelength (e.g., λmax of the parent compound).

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

-

Examine the chromatograms for the appearance of new peaks, which represent degradation products.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion